molecular formula C7H10N2O3 B1470208 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1368397-01-6

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B1470208
M. Wt: 170.17 g/mol
InChI Key: SAWJFHKPVZYWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound. It is also known as 2-(dimethylamino)oxazole-4-carboxylic acid . The molecular weight of this compound is 156.14 .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For example, the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers has been reported . The polymerization rate increased three-fold on increasing the feed compositions .


Molecular Structure Analysis

The molecular structure of 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid can be analyzed using various techniques. For instance, the InChI code for this compound is 1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) .

Scientific Research Applications

  • Antibacterial Amphiphilic Copolymers

    • Application : DMAEMA is used in the synthesis of antibacterial amphiphilic copolymers . These copolymers are recognized as important biomaterials and used as antibacterial agents due to their effective inhibition of bacterial growth .
    • Method : The amphiphilic copolymers of P (DMAEMA-co-MMA) were synthesized using free radical polymerization .
    • Results : The synthesized copolymers exhibited significant control over bacterial biofilm adhesion as tested by six well plate method . They may be useful in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .
  • Drug Release of Anticancer Doxorubicin

    • Application : DMAEMA is used in the synthesis of interpenetrating networks nanogels for drug release of the anticancer doxorubicin .
    • Method : Monomers solution consists of sodium alginate biopolymer, DMAEMA monomer, crosslinker, and initiator in water, as water phase, are used to produce water in oil (W/O) emulsion .
    • Results : The prepared interpenetrating networks nanogel were employed for entrapping and releasing the model anticancer drug doxorubicin . The nanogels showed good swelling properties in water and the release behavior of the model drug from that were also studied .
  • Stimuli-responsive Polymersomes

    • Application : Poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS), a similar compound, is used to create stimuli-responsive polymersomes . These polymersomes are being studied for their potential applications in drug delivery systems or as nanoreactors .
    • Method : The polymersomes are synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
    • Results : The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
  • Algorithmic Applications

    • Application : The d-neighbor equivalence, a concept in algorithmic theory, has been applied to several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
    • Method : A meta-algorithm was designed that solves all these problems .
    • Results : The results highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures . The framework could be useful for W1-hard problems parameterized by clique-width such as Max Cut and Maximum Minimal Cut .
  • pH-responsive Polymersomes

    • Application : Poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS), a similar compound, is used to create pH-responsive polymersomes . These polymersomes are being studied for their potential applications in drug delivery systems or as nanoreactors .
    • Method : The polymersomes are synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
    • Results : The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
  • Algorithmic Applications

    • Application : The d-neighbor equivalence, a concept in algorithmic theory, has been applied to several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
    • Method : A meta-algorithm was designed that solves all these problems .
    • Results : The results highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures . The framework could be useful for W1-hard problems parameterized by clique-width such as Max Cut and Maximum Minimal Cut .

Future Directions

The future directions for research on 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of antimicrobial polymers has been a significant area of research .

properties

IUPAC Name

2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWJFHKPVZYWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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